molecular formula C17H34O B14594840 (2S,3S)-2-decyl-3-pentyloxirane CAS No. 61140-92-9

(2S,3S)-2-decyl-3-pentyloxirane

Cat. No.: B14594840
CAS No.: 61140-92-9
M. Wt: 254.5 g/mol
InChI Key: WSENOTUQCQONSO-IRXDYDNUSA-N
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Description

(2S,3S)-2-decyl-3-pentyloxirane is a chiral epoxide compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique three-membered oxirane ring, which imparts high reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-decyl-3-pentyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired (2S,3S) configuration .

Industrial Production Methods

Industrial production of this compound often employs large-scale epoxidation processes using similar catalysts and conditions. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-decyl-3-pentyloxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,3S)-2-decyl-3-pentyloxirane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-2-decyl-3-pentyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of long alkyl chains, which impart distinct physical and chemical properties. These features make it valuable in asymmetric synthesis and various industrial applications .

Properties

CAS No.

61140-92-9

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

(2S,3S)-2-decyl-3-pentyloxirane

InChI

InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-13-15-17-16(18-17)14-12-6-4-2/h16-17H,3-15H2,1-2H3/t16-,17-/m0/s1

InChI Key

WSENOTUQCQONSO-IRXDYDNUSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@@H](O1)CCCCC

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCCC

Origin of Product

United States

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